molecular formula C18H21ClN2O6 B4001603 1-[2-[2-(4-Chloro-2-prop-2-enylphenoxy)ethoxy]ethyl]imidazole;oxalic acid

1-[2-[2-(4-Chloro-2-prop-2-enylphenoxy)ethoxy]ethyl]imidazole;oxalic acid

Cat. No.: B4001603
M. Wt: 396.8 g/mol
InChI Key: ZMFIMRKWHIFMHW-UHFFFAOYSA-N
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Description

1-[2-[2-(4-Chloro-2-prop-2-enylphenoxy)ethoxy]ethyl]imidazole;oxalic acid is a complex organic compound that features an imidazole ring, a phenoxy group, and an oxalic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(4-Chloro-2-prop-2-enylphenoxy)ethoxy]ethyl]imidazole typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-2-prop-2-enylphenol with ethylene oxide under basic conditions to form the phenoxy intermediate.

    Ethoxylation: The phenoxy intermediate is then reacted with another equivalent of ethylene oxide to introduce the second ethoxy group.

    Imidazole Formation: The ethoxylated intermediate is then reacted with imidazole under acidic or basic conditions to form the final imidazole derivative.

    Oxalic Acid Addition: The final step involves the addition of oxalic acid to form the oxalic acid salt of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(4-Chloro-2-prop-2-enylphenoxy)ethoxy]ethyl]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The chloro group in the phenoxy ring can undergo nucleophilic substitution reactions to introduce other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the phenoxy ring.

Scientific Research Applications

1-[2-[2-(4-Chloro-2-prop-2-enylphenoxy)ethoxy]ethyl]imidazole has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme inhibition and receptor binding due to its imidazole moiety.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[2-[2-(4-Chloro-2-prop-2-enylphenoxy)ethoxy]ethyl]imidazole involves its interaction with specific molecular targets:

    Enzyme Inhibition: The imidazole ring can bind to the active site of enzymes, inhibiting their activity.

    Receptor Binding: The compound can bind to receptors on cell surfaces, modulating their activity and triggering specific cellular responses.

    Pathways Involved: The exact pathways depend on the specific biological context, but may include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

1-[2-[2-(4-Chloro-2-prop-2-enylphenoxy)ethoxy]ethyl]imidazole can be compared with other imidazole-containing compounds:

    Similar Compounds: Examples include imidazole, benzimidazole, and 2-methylimidazole.

    Uniqueness: The presence of the phenoxy and ethoxy groups, as well as the oxalic acid moiety, distinguishes this compound from other imidazole derivatives. These groups confer unique chemical and biological properties, making it suitable for specific applications.

Properties

IUPAC Name

1-[2-[2-(4-chloro-2-prop-2-enylphenoxy)ethoxy]ethyl]imidazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O2.C2H2O4/c1-2-3-14-12-15(17)4-5-16(14)21-11-10-20-9-8-19-7-6-18-13-19;3-1(4)2(5)6/h2,4-7,12-13H,1,3,8-11H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFIMRKWHIFMHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=CC(=C1)Cl)OCCOCCN2C=CN=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-[2-(4-Chloro-2-prop-2-enylphenoxy)ethoxy]ethyl]imidazole;oxalic acid
Reactant of Route 2
1-[2-[2-(4-Chloro-2-prop-2-enylphenoxy)ethoxy]ethyl]imidazole;oxalic acid
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1-[2-[2-(4-Chloro-2-prop-2-enylphenoxy)ethoxy]ethyl]imidazole;oxalic acid
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1-[2-[2-(4-Chloro-2-prop-2-enylphenoxy)ethoxy]ethyl]imidazole;oxalic acid
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1-[2-[2-(4-Chloro-2-prop-2-enylphenoxy)ethoxy]ethyl]imidazole;oxalic acid
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Reactant of Route 6
1-[2-[2-(4-Chloro-2-prop-2-enylphenoxy)ethoxy]ethyl]imidazole;oxalic acid

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